molecular formula C13H13NO B1346511 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one CAS No. 18065-78-6

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one

Cat. No.: B1346511
CAS No.: 18065-78-6
M. Wt: 199.25 g/mol
InChI Key: BVHQLHNISFFNNO-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one is an organic compound that belongs to the class of dihydropyridines This compound is characterized by a phenylethyl group attached to a dihydropyridinone ring

Scientific Research Applications

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenylethylamine with acetoacetic ester in the presence of a base, followed by cyclization to form the dihydropyridinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylethyl group or the dihydropyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, fully saturated pyridinones, and other derivatives depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:

    2-Phenylethylamine: A simple phenylethyl derivative with different biological activities.

    Dihydropyridines: A class of compounds with similar ring structures but varying substituents.

    Pyridines: Fully aromatic analogs with distinct chemical properties.

The uniqueness of this compound lies in its specific combination of the phenylethyl group and the dihydropyridinone ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(2-phenylethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHQLHNISFFNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304822
Record name NSC167484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18065-78-6
Record name NSC167484
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC167484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-phenylethyl)-1,2-dihydropyridin-2-one
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